![molecular formula C10H17N3O B1636485 (1-Methyl-1H-imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 886505-22-2](/img/structure/B1636485.png)
(1-Methyl-1H-imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
Overview
Description
(1-Methyl-1H-imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine, commonly known as MIFMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MIFMA is a heterocyclic amine that contains both imidazole and tetrahydrofuran moieties in its structure. In
Scientific Research Applications
Organic Synthesis and Compound Derivation
The compound has been investigated for its role in organic synthesis, particularly in the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This process, involving a three-component reaction, shows excellent functional group tolerance and efficiency (Cui, Zhu, Li, & Cao, 2018).
Corrosion Inhibition
Amino acid compounds related to (1-Methyl-1H-imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine, such as 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine (BIFM), have been studied as corrosion inhibitors for steel in acidic solutions. These studies utilize electrochemical techniques to examine the effectiveness of these inhibitors (Yadav, Sarkar, & Purkait, 2015).
Multicomponent Reactions for Heterocyclic Compounds
Research has been conducted on multicomponent reactions involving imidazo[1,5-a]pyridine carbenes, leading to the production of various aminofuran derivatives. This method provides a novel approach for synthesizing fully substituted furans, which are not easily accessible by other methods (Pan, Li, Yan, Xing, & Cheng, 2010).
Energetic Materials and Gas Generators
Compounds based on imidazole, including 1-methyl-1H-imidazol-2-ylmethyl derivatives, have been synthesized for their potential applications in nitrogen-rich gas generators. These compounds are evaluated for their densities, heats of formation, and detonation properties, making them relevant in the field of high-energy materials (Srinivas, Ghule, & Muralidharan, 2014).
properties
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-5-4-12-10(13)8-11-7-9-3-2-6-14-9/h4-5,9,11H,2-3,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFGOFIYGXZPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCC2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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